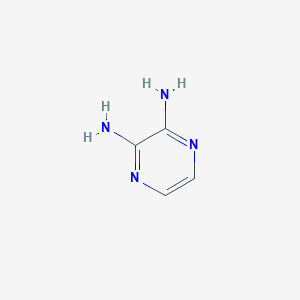

2,3-Diaminopyrazine

Description

Properties

IUPAC Name |

pyrazine-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4/c5-3-4(6)8-2-1-7-3/h1-2H,(H2,5,7)(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAFSXVAFGILCCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70300903 | |

| Record name | 2,3-Diaminopyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70300903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13134-31-1 | |

| Record name | 13134-31-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139902 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Diaminopyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70300903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | pyrazine-2,3-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of a Versatile Heterocycle

An In-Depth Technical Guide to 2,3-Diaminopyrazine (CAS: 13134-31-1)

In the landscape of synthetic chemistry, certain molecular scaffolds serve as indispensable starting points for innovation. This compound (CAS No. 13134-31-1) is a prime example of such a foundational building block.[1][2] As a derivative of pyrazine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, this compound is distinguished by two primary amino groups at the 2 and 3 positions.[1] This specific arrangement on an electron-deficient ring system imparts a unique and highly valuable chemical reactivity profile.[1] This guide provides an in-depth exploration of this compound, from its core physicochemical properties and synthesis to its critical applications as a pharmaceutical and organic synthesis intermediate, grounded in established safety protocols.[1][2][3]

Section 1: Core Properties and Identification

Accurate characterization is the bedrock of reproducible science. This compound is a white to off-white crystalline solid, soluble in water, and possesses a distinct set of properties that dictate its handling, storage, and reaction conditions.[4]

Table 1: Physicochemical and Identification Data for this compound

| Property | Value | Source(s) |

| CAS Number | 13134-31-1 | [3][4][5][6][7][8] |

| Molecular Formula | C₄H₆N₄ | [4][5][6] |

| Molecular Weight | 110.12 g/mol | [3][4][5][6] |

| Appearance | Powder or liquid | [3][8] |

| Melting Point | 205.6 °C | [3][4] |

| Boiling Point | 351.6 °C at 760 mmHg | [4][5][7] |

| Density | 1.368 g/cm³ (Predicted) | [3][4] |

| Flash Point | 193.5 °C | [4][5][7] |

| pKa (Acidity Coeff.) | 4.58 ± 0.10 (Predicted) | [3] |

| Synonyms | Pyrazine-2,3-diamine, 2,3-Pyrazinediamine | [4][5][6] |

Section 2: Chemical Reactivity and Synthesis

The Basis of Reactivity

The synthetic utility of this compound is primarily governed by the nucleophilic character of its two adjacent amino groups.[1] Positioned on the electron-deficient pyrazine ring, these groups are readily available to react with a wide range of electrophiles. This dual reactivity allows for the facile construction of fused heterocyclic systems, making it a coveted intermediate in medicinal chemistry. Key reactions include acylation, alkylation, and condensation to form Schiff bases, which can be further cyclized.[1]

Caption: Core reactivity pathways of this compound.

Synthetic Protocol: Reductive Desulfurization

While various synthetic routes exist, a notable method involves the preparation of 2,3-diaminopyrazines through the reduction of[1][3][5]thiadiazolo[3,4-b]pyrazines.[9][10] This approach is advantageous as it allows for the synthesis of diverse derivatives.

Experimental Protocol: Synthesis of this compound from a Thiadiazolopyrazine Precursor [10]

-

Precursor Synthesis: Condensation of 3,4-diamino-1,2,5-thiadiazole with an appropriate α-dicarbonyl compound (e.g., glyoxal) in a suitable solvent like acetic acid to form the[1][3][5]thiadiazolo[3,4-b]pyrazine intermediate.

-

Reaction Setup: A mixture of the[1][3][5]thiadiazolo[3,4-b]pyrazine (1.0 mmol) and tin(II) chloride (SnCl₂) (5.0 mmol) is prepared in a solution of 1.5 M hydrochloric acid (HCl) (6 cm³) and methanol (6 cm³).

-

Reduction: The mixture is stirred vigorously at room temperature. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is neutralized with a suitable base (e.g., aqueous sodium hydroxide) to precipitate the tin salts.

-

Extraction: The aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate) to isolate the crude product.

-

Purification: The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting residue is then purified, typically by column chromatography or recrystallization, to yield pure this compound.

Caption: Workflow for the synthesis of this compound.

Section 3: Applications in Research and Drug Development

The primary value of this compound lies in its role as a versatile pharmaceutical intermediate.[2][3] Its structure is a key component in the synthesis of a wide range of pharmacologically active molecules.

-

Heterocyclic Chemistry: It serves as a foundational element for constructing more complex nitrogen-containing heterocycles and piperazine series compounds.[1][2][3]

-

Medicinal Chemistry: The diaminopyrazine moiety is integral to compounds designed as inhibitors of specific biological targets. For instance, derivatives have been developed as inhibitors of epithelial sodium channels, which have therapeutic potential for treating diseases of the lungs and airways.[11]

-

Advanced Materials: Beyond pharmaceuticals, the reactivity of this compound makes it a candidate for synthesizing novel functional materials where its specific electronic and structural properties can be exploited.[1]

Section 4: Safety, Handling, and Storage

Adherence to strict safety protocols is non-negotiable when working with any chemical reagent. The following information is synthesized from available Safety Data Sheets (SDS).[12][13]

Table 2: GHS Hazard and Precautionary Information

| Category | Statement |

| Pictograms | Warning |

| Hazard Statements | H302: Harmful if swallowed.[12] H315: Causes skin irritation.[12] H319: Causes serious eye irritation.[12] H335: May cause respiratory irritation.[12] |

| Precautionary Statements | Prevention: P261, P264, P270, P271, P280 (Avoid breathing dust, wash hands thoroughly, do not eat/drink/smoke when using, use outdoors or in a well-ventilated area, wear protective gear).[12] Response: P301+P317, P302+P352, P304+P340, P305+P351+P338 (If swallowed: Get medical help. If on skin: Wash with plenty of water. If inhaled: Remove person to fresh air. If in eyes: Rinse cautiously with water for several minutes).[12] Storage: P403+P233, P405 (Store in a well-ventilated place. Keep container tightly closed. Store locked up).[12] Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[12] |

Handling and Storage Recommendations

-

Engineering Controls: Use only under a chemical fume hood to ensure adequate ventilation and minimize inhalation exposure.[14] Eyewash stations and safety showers must be readily accessible.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and safety goggles with side-shields or a face shield.[12]

-

Storage Conditions: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[3] It should be kept away from incompatible materials such as strong oxidizing agents and strong acids.[14]

Conclusion

This compound (CAS: 13134-31-1) is more than just a chemical compound; it is a strategic tool for chemists and drug developers. Its well-defined physicochemical properties, predictable reactivity centered on its nucleophilic amino groups, and its role as a precursor to complex, biologically active molecules underscore its importance. From the synthesis of novel therapeutics to the development of advanced materials, this compound will undoubtedly continue to be a cornerstone of innovation in the chemical sciences. Responsible handling and a thorough understanding of its properties are essential to unlocking its full potential safely and effectively.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Reactivity and Synthesis of this compound. Retrieved from [Link]

-

LookChem. (n.d.). Cas 13134-31-1, 2,3-PYRAZINEDIAMINE. Retrieved from [Link]

-

Unilong Industry Co., Ltd. (n.d.). This compound with CAS 13134-31-1. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

-

iChemical. (n.d.). This compound, CAS No. 13134-31-1. Retrieved from [Link]

-

Journal of Chemical Research, Synopses. (1997). Studies on Pyrazines. Part 33.1 Synthesis of 2,3-Diaminopyrazines via[1][3][5]Thiadiazolo[3,4-b]pyrazines. Retrieved from [Link]

-

RSC Publishing. (1997). Studies on Pyrazines. Part 33.1 Synthesis of 2,3-Diaminopyrazines via[1][3][5]Thiadiazolo- [3,4. Retrieved from https://pubs.rsc.org/en/content/articlepdf/1997/j1/a606473h

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of 2,3-Diaminopyridine in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of this compound in Pharmaceutical Intermediate Production. Retrieved from [Link]

-

PubChem. (n.d.). 2,3-Diaminopyridine | C5H7N3 | CID 9956. Retrieved from [Link]

- Google Patents. (n.d.). DE102009022830A1 - Preparing 2,3-diaminopyridine compounds.

-

PubChem. (n.d.). 2,3-Diaminophenazine | C12H10N4 | CID 410099. Retrieved from [Link]

- Google Patents. (n.d.). WO2014177469A1 - Diaminopyrazine compounds, medicaments containing said compounds, use thereof and processes for the preparation thereof.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. sincerechemical.com [sincerechemical.com]

- 4. lookchem.com [lookchem.com]

- 5. This compound with CAS 13134-31-1 - Chemical Supplier Unilong [unilongindustry.com]

- 6. chemscene.com [chemscene.com]

- 7. This compound, CAS No. 13134-31-1 - iChemical [ichemical.com]

- 8. haihangchem.com [haihangchem.com]

- 9. Studies on Pyrazines. Part 33.1 Synthesis of 2,3-Diaminopyrazines via [1,2,5]Thiadiazolo[3,4-b]pyrazines - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]

- 10. Studies on Pyrazines. Part 33.1 Synthesis of 2,3-Diaminopyrazines via [1,2,5]Thiadiazolo[3,4-b]pyrazines - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]

- 11. WO2014177469A1 - Diaminopyrazine compounds, medicaments containing said compounds, use thereof and processes for the preparation thereof - Google Patents [patents.google.com]

- 12. echemi.com [echemi.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 2,3-Diaminopyrazine

Introduction: The Significance of 2,3-Diaminopyrazine

This compound is a pivotal heterocyclic building block in the development of novel therapeutic agents and advanced functional materials. Its unique structure, featuring a vicinal diamine arrangement on an electron-deficient pyrazine core, imparts a rich and versatile chemical reactivity. This scaffold is a key component in a variety of biologically active molecules, including kinase inhibitors, and serves as a crucial intermediate in the synthesis of complex heterocyclic systems such as pteridines and quinoxalines. The strategic importance of this compound necessitates robust and efficient synthetic methodologies to ensure its accessibility for research and development. This guide provides an in-depth exploration of the primary synthetic pathways to this compound, offering a comparative analysis of their underlying principles, practical execution, and relative merits for researchers, scientists, and drug development professionals.

Core Synthesis Pathways: A Comparative Overview

The synthesis of this compound can be broadly categorized into three primary strategies, each with its own set of advantages and challenges. The choice of a particular pathway is often dictated by factors such as the availability of starting materials, desired scale of production, and tolerance to specific reaction conditions.

| Synthesis Pathway | Key Precursors | Core Transformation | Primary Advantages | Potential Challenges |

| Pathway 1: Condensation of Diaminomaleonitrile (DAMN) with Glyoxal | Diaminomaleonitrile, Glyoxal | Pyrazine ring formation via [4+2] cycloaddition | Atom-economical, direct formation of the pyrazine core.[1][2] | Potential for side reactions and low yields, challenges in controlling the reaction. |

| Pathway 2: Amination of 2,3-Dihalopyrazines | 2,3-Dichloropyrazine, Ammonia or ammonia equivalent | Nucleophilic Aromatic Substitution (SNAr) | Well-established methodology, adaptable to various ammonia sources.[3][4] | Requires pre-functionalized pyrazine core, may necessitate high pressure/temperature or catalysts. |

| Pathway 3: Reduction of[3][4][5]Thiadiazolo[3,4-b]pyrazines | [3][4][5]Thiadiazolo[3,4-b]pyrazine | Reductive cleavage of the thiadiazole ring | Offers a route from alternative starting materials, can be efficient for specific derivatives.[6] | Multi-step synthesis of the precursor, use of reducing agents. |

Pathway 1: Condensation of Diaminomaleonitrile (DAMN) with Glyoxal

This pathway represents the most direct conceptual approach to the this compound core, involving the construction of the pyrazine ring from acyclic precursors. The reaction hinges on the condensation of an α-dicarbonyl compound (glyoxal) with a 1,2-diamine (diaminomaleonitrile).

Underlying Chemical Principles & Mechanistic Insights

The reaction proceeds through a double condensation mechanism. Each amino group of diaminomaleonitrile nucleophilically attacks one of the carbonyl groups of glyoxal, leading to the formation of a dihydropyrazine intermediate. Subsequent oxidation, often occurring in situ, yields the aromatic this compound. The cis-conformation of diaminomaleonitrile is crucial for this cyclization to occur efficiently.[1][2]

Sources

- 1. 2,3-Diaminomaleonitrile: A Multifaceted Synthon in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2,3-Diaminomaleonitrile: A Multifaceted Synthon in Organic Synthesis | Bentham Science [eurekaselect.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Studies on Pyrazines. Part 33.1 Synthesis of 2,3-Diaminopyrazines via [1,2,5]Thiadiazolo[3,4-b]pyrazines - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Chemical Properties of 2,3-Diaminopyrazine

Abstract

This compound (DAP), a pivotal heterocyclic amine, serves as a cornerstone in contemporary chemical synthesis. Its unique electronic and structural characteristics, defined by two nucleophilic amino groups on an electron-deficient pyrazine ring, endow it with remarkable reactivity and versatility. This guide provides an in-depth exploration of the core chemical properties of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its synthesis, elucidate its reactivity through key reaction pathways, detail its spectroscopic signature, and discuss its significant applications, particularly as a scaffold in medicinal chemistry. The content herein synthesizes technical data with field-proven insights, offering both a comprehensive reference and a practical handbook for leveraging this compound in advanced research and development.

Introduction and Physicochemical Profile

This compound (CAS No. 13134-31-1) is an aromatic diamine built upon a pyrazine core. The pyrazine ring, being electron-deficient due to the presence of two nitrogen atoms, significantly influences the properties of the attached amino groups. This electronic interplay makes DAP a highly valuable and versatile building block for constructing more complex molecular architectures, particularly in the synthesis of novel pharmaceuticals and functional materials.[1] Its derivatives have shown promise in a range of therapeutic areas, including as inhibitors of enzymes like Rho kinase (ROCK), which is a target for diseases such as glaucoma.[2][3]

The stability of this compound under normal conditions makes it a practical intermediate for both laboratory-scale synthesis and larger industrial production.[1] A summary of its fundamental physicochemical properties is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 13134-31-1 | [4][5][6] |

| Molecular Formula | C₄H₆N₄ | [4][6] |

| Molecular Weight | 110.12 g/mol | [6][7] |

| Appearance | White to off-white powder or solid | [4][7] |

| Melting Point | 212-216 °C (decomposes) | |

| Boiling Point | 351.6 °C at 760 mmHg | [4][6] |

| Density | 1.368 g/cm³ | [4][6] |

| Flash Point | 193.5 °C | [4][6] |

Synthesis of this compound

The synthesis of 2,3-diaminopyrazines can be achieved through several routes, often involving the construction of the pyrazine ring followed by the introduction or modification of functional groups. A robust and effective method involves the reductive cleavage of a fused heterocyclic precursor, specifically[1][8][9]thiadiazolo[3,4-b]pyrazines.[8][9] This approach is advantageous as it allows for the synthesis of various substituted diaminopyrazines from corresponding 1,2-dicarbonyl compounds.[9]

Synthetic Strategy: Reductive Cleavage of a Thiadiazolopyrazine Intermediate

The underlying principle of this synthesis is a two-step process:

-

Condensation: A 1,2-dicarbonyl compound is condensed with 3,4-diamino-1,2,5-thiadiazole to form a[1][8][9]thiadiazolo[3,4-b]pyrazine intermediate. This reaction builds the core heterocyclic system.[9]

-

Reduction: The intermediate is then subjected to reductive desulfurization, which cleaves the thiadiazole ring to unmask the two amino groups, yielding the final this compound product.[9]

This method avoids some limitations of other routes, such as those starting from furazanopyrazines, which are often restricted to synthesizing phenyl-substituted derivatives.[9]

Diagram 1: General Synthetic Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis via Reductive Desulfurization

This protocol is adapted from the general procedure described for the reduction of[1][8][9]thiadiazolo[3,4-b]pyrazines.[9]

Materials:

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 mmol, 1.13 g)

-

12 M Hydrochloric acid (6 cm³)

-

Methanol (6 cm³)

-

Round-bottom flask, magnetic stirrer, heating mantle, condenser

Procedure:

-

Reaction Setup: Combine the[1][8][9]thiadiazolo[3,4-b]pyrazine intermediate (1.0 mmol), tin(II) chloride (5.0 mmol), concentrated hydrochloric acid (6 cm³), and methanol (6 cm³) in a round-bottom flask equipped with a magnetic stir bar.

-

Heating: Attach a reflux condenser and heat the mixture to an internal temperature of 60°C with continuous stirring.

-

Causality Note: Tin(II) chloride in acidic medium is a classical and potent reducing agent for this type of transformation. The elevated temperature facilitates the cleavage of the N-S bonds in the thiadiazole ring.

-

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is fully consumed.

-

Work-up: After completion, cool the reaction mixture to room temperature. Carefully neutralize the excess acid with a suitable base (e.g., saturated sodium bicarbonate solution) until the solution is basic.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure this compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the interplay between the electron-deficient pyrazine ring and the two nucleophilic amino groups.[1] This duality allows it to participate in a wide array of chemical transformations.

-

Nucleophilicity: The primary amino groups are nucleophilic and readily react with electrophiles. Common reactions include acylation, alkylation, and the formation of Schiff bases with aldehydes and ketones.[1]

-

Heterocycle Formation: DAP is a premier building block for fused heterocyclic systems. Condensation reactions with 1,2- or 1,3-dicarbonyl compounds are frequently used to construct new ring systems, such as imidazo[4,5-b]pyrazines or pyrido[2,3-b]pyrazines, which are common scaffolds in drug discovery.[10]

-

Coordination Chemistry: The nitrogen atoms of both the pyrazine ring and the amino groups can act as ligands, allowing DAP to form stable complexes with various metal ions.[11][12]

Diagram 2: Core Reactivity of this compound

Caption: Key reaction pathways of this compound.

Spectroscopic and Analytical Characterization

The structural characterization and purity assessment of this compound and its derivatives rely on standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is a precise method for determining purity, while spectroscopic methods provide structural confirmation.[13][14]

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | - Aromatic C-H: A singlet or two doublets in the aromatic region (approx. 7.0-7.5 ppm).- Amine N-H: A broad singlet (or multiple singlets due to tautomerism) in the region of 4.0-6.0 ppm, which is exchangeable with D₂O. |

| ¹³C NMR | - Four distinct signals are expected in the aromatic region, with carbons attached to nitrogen appearing at lower field (higher ppm). |

| FT-IR (cm⁻¹) | - N-H Stretch: A pair of bands around 3300-3500 cm⁻¹ characteristic of a primary amine.- C=N/C=C Stretch: Multiple bands in the 1500-1650 cm⁻¹ region corresponding to the pyrazine ring. |

| Mass Spec (EI) | - Molecular Ion (M⁺): A prominent peak at m/z = 110. |

Protocol: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This is a general protocol for the quantitative analysis of aromatic amines, adaptable for this compound based on methods for similar compounds.[13]

Instrumentation & Conditions:

-

Column: C18 analytical column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution is often effective. For example, starting with a high aqueous phase (e.g., 95% water with 0.1% trifluoroacetic acid) and a low organic phase (e.g., 5% methanol or acetonitrile), then ramping to a high organic phase over several minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detector: UV-Vis detector set at a wavelength of maximum absorbance for the pyrazine core (e.g., ~254 nm or a higher wavelength if conjugation is present).

-

Sample Preparation: Prepare a stock solution of this compound in the mobile phase (e.g., 0.1 to 0.6 mg/mL) and filter through a 0.45 µm syringe filter before injection.

Procedure:

-

System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

-

Calibration: Inject a series of known concentrations of a high-purity standard to generate a calibration curve (Peak Area vs. Concentration). A good linear fit (R² > 0.999) is required.[13]

-

Sample Analysis: Inject the prepared sample solution.

-

Quantification: Identify the peak corresponding to this compound by its retention time. Calculate the purity by comparing the peak area of the sample to the calibration curve.

Applications in Drug Discovery

This compound is a "privileged scaffold" in medicinal chemistry, meaning its core structure is recurrent in a variety of biologically active compounds. Its ability to serve as a template for building molecules with precise three-dimensional orientations makes it invaluable for targeting specific biological pathways.

Rho Kinase (ROCK) Inhibitors for Glaucoma

A significant application of the this compound scaffold is in the development of Rho kinase (ROCK) inhibitors.[2] ROCK is an enzyme involved in regulating cellular processes like contraction and migration, and its inhibition has emerged as a key strategy for treating glaucoma by lowering intraocular pressure.[2][3] Structure-activity relationship (SAR) studies have shown that modifying the substituents on the diaminopyrazine core can lead to potent and selective ROCK inhibitors.[3]

Antiviral and Anti-infective Agents

The pyrazine core is a component of many bioactive molecules. Fused systems derived from this compound, such as pyrido[2,3-b]pyrazines, have been investigated as potent inhibitors of viral polymerases, demonstrating broad-spectrum activity against herpesviruses, including human cytomegalovirus (HCMV).[10] Additionally, related azabenzimidazole structures derived from diaminopyridines (a close structural analog) have been explored as potential anti-plasmodial agents for treating malaria.[15]

Diagram 3: this compound as a Drug Discovery Scaffold

Caption: Role of the DAP scaffold in developing therapeutics.

Conclusion

This compound is a molecule of significant strategic importance in chemical synthesis. Its properties are dictated by a unique structural and electronic arrangement that provides a robust platform for creating diverse and complex chemical entities. From its synthesis via reductive cleavage to its predictable reactivity and utility as a scaffold for potent pharmaceuticals, DAP offers a wealth of opportunities for innovation. This guide has provided a technical overview intended to equip researchers with the foundational knowledge and practical protocols necessary to effectively utilize this versatile building block in their scientific endeavors.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Reactivity and Synthesis of this compound.

-

Journal of Chemical Research, Synopses. (n.d.). Studies on Pyrazines. Part 33.1 Synthesis of 2,3-Diaminopyrazines via[1][8][9]Thiadiazolo[3,4-b]pyrazines. RSC Publishing. Available at:

- Fox, B. A., & Threlfall, T. L. (n.d.). 2,3-diaminopyridine. Organic Syntheses Procedure.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of 2,3-Diaminopyridine in Modern Pharmaceutical Synthesis.

-

RSC Publishing. (1997). Studies on Pyrazines. Part 33.1 Synthesis of 2,3-Diaminopyrazines via[1][8][9]Thiadiazolo-[3,4-b]pyrazines. Available at:

- Unilong Chemical Supplier. (n.d.). This compound with CAS 13134-31-1.

- MOLBASE. (n.d.). This compound|13134-31-1. Encyclopedia.

- ChemicalBook. (2025). 2,3-Diaminopyridine | 452-58-4.

- iChemical. (n.d.). This compound, CAS No. 13134-31-1.

- Haihang Industry. (n.d.). This compound Cas 13134-31-1.

- Oluwafemi, K. A., et al. (2024). Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents. ARKIVOC.

- Henderson, A. J., et al. (2010). 2,3-Diaminopyrazines as Rho kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.

- ResearchGate. (2025). 2,3-Diaminopyrazines as Rho kinase inhibitors | Request PDF.

- Google Patents. (n.d.). DE102009022830A1 - Preparing 2,3-diaminopyridine compounds.

- BLD Pharm. (n.d.). 13134-31-1|this compound.

- NIH. (2015). Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines.

- PubChem. (n.d.). 2,3-Diaminopyridine | C5H7N3 | CID 9956.

- Google Patents. (n.d.). CN103664762A - Method for preparing 2,3-diamino pyridine.

- Sigma-Aldrich. (n.d.). 2,3-Diamino-5-bromopyrazine 97 89123-58-0.

- PubChem. (n.d.). 2,3-Diaminophenazine | C12H10N4 | CID 410099.

- NIH. (n.d.). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines.

- ACS Organic & Inorganic Au. (n.d.). Diazines and Triazines as Building Blocks in Ligands for Metal-Mediated Catalytic Transformations.

- PMC. (2025). Pyrazine‐Functionalized Ru(II)‐Complexes as Visible‐Light Activated Photobases.

- NIH. (n.d.). Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors.

- Chinese Journal of Energetic Materials. (2023). Quantitative Analysis of 2,6-diamino-3,5-dinitropyrazine-1-oxide Purity based on High Performance Liquid Chromatography.

- Sigma-Aldrich. (n.d.). 2,3-Diaminopyridine 95 452-58-4.

- Sigma-Aldrich. (n.d.). Pyrazine-2,3-diamine | 13134-31-1.

- PubMed. (n.d.). Phenazine-2,3-diamine.

- ResearchGate. (n.d.). Tautomers of 2-pyrimidinamine and of isocytosine.

- PubMed. (2021). A high-affinity, partial antagonist effect of 3,4-diaminopyridine.

- ChemRxiv. (n.d.). The tautomer-specific excited state dynamics of 2,6-diaminopurine.

- PubMed. (2000). Synthesis, structural characterization and antitumor activity of novel 2,4-diamino-1,3,5-triazine derivatives.

- Molecules. (n.d.). Review of Characteristics and Analytical Methods for Determination of Thiabendazole.

- Wikipedia. (n.d.). Nystagmus.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 2,3-Diaminopyrazines as Rho kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound with CAS 13134-31-1 - Chemical Supplier Unilong [unilongindustry.com]

- 5. molbase.com [molbase.com]

- 6. This compound, CAS No. 13134-31-1 - iChemical [ichemical.com]

- 7. haihangchem.com [haihangchem.com]

- 8. Studies on Pyrazines. Part 33.1 Synthesis of 2,3-Diaminopyrazines via [1,2,5]Thiadiazolo[3,4-b]pyrazines - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]

- 9. Studies on Pyrazines. Part 33.1 Synthesis of 2,3-Diaminopyrazines via [1,2,5]Thiadiazolo[3,4-b]pyrazines - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]

- 10. Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Pyrazine‐Functionalized Ru(II)‐Complexes as Visible‐Light Activated Photobases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantitative Analysis of 2,6-diamino-3,5-dinitropyrazine-1-oxide Purity based on High Performance Liquid Chromatography [energetic-materials.org.cn]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

2,3-Diaminopyrazine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of the Pyrazine Core

In the landscape of heterocyclic chemistry, pyrazine and its derivatives represent a cornerstone for the development of functional molecules with profound implications in medicinal chemistry and materials science. Among these, 2,3-diaminopyrazine stands out as a uniquely versatile building block. Its electron-deficient pyrazine ring, coupled with two nucleophilic amino groups in an ortho configuration, provides a rich platform for a diverse array of chemical transformations. This guide offers an in-depth exploration of the synthesis, reactivity, and multifaceted applications of this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into the causality behind synthetic strategies, provide validated experimental protocols, and illuminate its role in the creation of innovative molecular architectures.

Physicochemical and Spectroscopic Profile

A thorough understanding of the fundamental properties of this compound is crucial for its effective utilization in synthesis.

| Property | Value |

| Molecular Formula | C₄H₆N₄ |

| Molecular Weight | 110.12 g/mol |

| Appearance | White to pale yellow crystalline powder |

| Melting Point | 110-115 °C |

| Boiling Point | 351.6 °C at 760 mmHg[1][2] |

| Density | 1.368 g/cm³[1][2] |

| CAS Number | 13134-31-1 |

Spectroscopic Data:

The following table summarizes the key spectroscopic data for this compound, providing a reference for characterization.

| Technique | Data |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 7.37 (s, 2H, pyrazine-H), 5.65 (s, 4H, -NH₂) |

| ¹³C NMR (DMSO-d₆, 101 MHz) | δ 146.5 (C2, C3), 129.8 (C5, C6) |

| FTIR (KBr, cm⁻¹) | 3425, 3320 (N-H stretching), 1630 (N-H bending), 1580, 1470 (C=C, C=N stretching)[3] |

| Mass Spectrometry (EI) | m/z (%): 110 (M⁺, 100), 83, 67, 54 |

Synthesis of this compound: A Practical Approach

The synthesis of this compound can be approached through several routes. A common and effective laboratory-scale method involves the amination of 2,3-dichloropyrazine. The rationale for this approach lies in the susceptibility of the halogenated pyrazine ring to nucleophilic aromatic substitution.

Experimental Protocol: Synthesis from 2,3-Dichloropyrazine

This protocol details the synthesis of this compound from the commercially available 2,3-dichloropyrazine.

Step 1: Amination of 2,3-Dichloropyrazine

-

In a high-pressure reaction vessel, combine 2,3-dichloropyrazine (1.0 eq), a copper catalyst such as copper(I) bromide (CuBr) or copper(I) iodide (CuI) (0.1 eq), and a suitable aqueous ammonia solution (excess, e.g., 28% NH₃ in H₂O).

-

Seal the vessel and heat the reaction mixture to 130-150 °C with vigorous stirring. The autogenous pressure will increase during the reaction.

-

Maintain the reaction at this temperature for 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

After the reaction is complete, cool the vessel to room temperature and carefully vent the excess ammonia.

-

The resulting mixture will contain the crude this compound.

Step 2: Purification

-

Filter the cooled reaction mixture to remove the copper catalyst and any solid byproducts.

-

Extract the aqueous filtrate with a suitable organic solvent, such as ethyl acetate or dichloromethane, multiple times.

-

Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

-

Recrystallize the crude this compound from a suitable solvent system, such as toluene or a mixture of ethanol and water, to yield the purified product as a crystalline solid.

Causality: The use of a copper catalyst is crucial for facilitating the nucleophilic substitution of the chlorine atoms by ammonia, a reaction that would otherwise require much harsher conditions. The elevated temperature and pressure are necessary to achieve a reasonable reaction rate.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the reactivity of its vicinal amino groups, which can readily undergo condensation reactions with a variety of electrophiles, particularly 1,2-dicarbonyl compounds. This reactivity is the cornerstone for the construction of a wide range of fused heterocyclic systems.

Condensation with α-Dicarbonyl Compounds: The Gateway to Fused Heterocycles

A hallmark reaction of this compound is its condensation with α-dicarbonyl compounds (e.g., benzil, glyoxal, biacetyl) to form pyrazino[2,3-b]quinoxalines and related structures. This reaction, often referred to as the Phillips-Ladenburg condensation, proceeds through a well-defined mechanism.

Reaction Mechanism:

-

Initial Nucleophilic Attack: One of the amino groups of this compound acts as a nucleophile and attacks one of the carbonyl carbons of the α-dicarbonyl compound.

-

Formation of a Hemiaminal Intermediate: This initial attack leads to the formation of a tetrahedral hemiaminal intermediate.

-

Dehydration: The hemiaminal intermediate readily dehydrates to form a Schiff base (imine).

-

Intramolecular Cyclization: The second amino group of the pyrazine ring then undergoes an intramolecular nucleophilic attack on the remaining carbonyl carbon.

-

Second Dehydration: A final dehydration step from the resulting cyclic hemiaminal yields the aromatic fused heterocyclic system.

Experimental Protocol: Synthesis of 2,3-Diphenylpyrazino[2,3-b]quinoxaline

This protocol provides a step-by-step method for the synthesis of a representative pyrazino[2,3-b]quinoxaline derivative.

-

In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent, such as ethanol or acetic acid.

-

Add benzil (1.0 eq) to the solution.

-

Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

-

Collect the solid product by filtration and wash it with a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent, such as ethanol or a mixture of ethanol and dimethylformamide (DMF), to obtain pure 2,3-diphenylpyrazino[2,3-b]quinoxaline.

Causality: Acetic acid can be used as a solvent and a catalyst, as it protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack.

Applications in Drug Discovery and Medicinal Chemistry

The pyrazine ring is a well-established privileged scaffold in medicinal chemistry, and this compound serves as a key starting material for the synthesis of numerous biologically active compounds. Its ability to form fused heterocyclic systems allows for the creation of rigid molecular frameworks that can effectively interact with biological targets.

Imidazo[4,5-b]pyrazines: A Scaffold for Kinase Inhibitors

The condensation of this compound with aldehydes, followed by oxidative cyclization, leads to the formation of the imidazo[4,5-b]pyrazine ring system. This scaffold has been extensively explored in the development of kinase inhibitors, which are a critical class of anticancer drugs.[4][5][6] For instance, derivatives of imidazo[4,5-b]pyrazine have shown potent inhibitory activity against Pim kinases, a family of serine/threonine kinases implicated in various cancers.[7][8]

Other Bioactive Derivatives

Beyond kinase inhibitors, this compound derivatives have been investigated for a range of other biological activities, including:

-

Antimicrobial agents: Certain pyrazine-based compounds have demonstrated activity against various bacterial and fungal strains.

-

Antiviral compounds: The rigid, planar structures that can be synthesized from this compound are of interest for their potential to intercalate with viral DNA or inhibit viral enzymes.

-

Rho kinase (ROCK) inhibitors: this compound derivatives have been identified as inhibitors of ROCK, a target for diseases such as glaucoma.[9]

Applications in Materials Science

The electron-deficient nature of the pyrazine ring and the potential for extended conjugation make this compound an attractive building block for the synthesis of functional organic materials.

Conductive Polymers

This compound can be electropolymerized to form thin, conductive polymer films.[10][11][12] The resulting poly(this compound) possesses a conjugated backbone, and its conductivity can be tuned by doping. These materials have potential applications in sensors, electronic devices, and corrosion protection.

Azo Dyes and Pigments

The amino groups of this compound can be diazotized and coupled with various aromatic compounds to produce azo dyes.[2][13][14][15][16] The resulting dyes often exhibit interesting photophysical properties, and their color can be modulated by the choice of the coupling partner.

Conclusion and Future Outlook

This compound is a heterocyclic amine of significant strategic importance. Its unique structural features and versatile reactivity provide a powerful platform for the synthesis of a wide range of complex molecules. In medicinal chemistry, it continues to be a valuable scaffold for the discovery of new therapeutic agents, particularly in the realm of kinase inhibition. In materials science, its potential for creating novel conductive polymers and functional dyes is an active area of research. As our understanding of structure-activity and structure-property relationships deepens, the rational design of new molecules based on the this compound core will undoubtedly lead to further innovations in both medicine and materials.

References

-

Design and Synthesis of Pyrazino[2,3-f][6][17]phenanthroline-Based Color-Tunable Thermally Activated Delayed Fluorescence Emitters: Exploring Novel Molecular Architectures for High-Efficiency Organic Light-Emitting Diodes. ChemRxiv. (2023-12-27). [Link]

-

Temple, C. G., & Montgomery, J. A. (1987). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of medicinal chemistry, 30(10), 1746–1751. [Link]

-

Pyrazino[2,3-f][6][17]phenanthroline-Based Color-Tunable Thermally Activated Delayed Fluorescent Emitters with AIE characteristics for High-Efficiency Organic Light-Emitting Diodes. The Royal Society of Chemistry. [Link]

-

Supporting Information. ScienceOpen. [Link]

-

Sharma, R. A., Bobek, M., Cole, F. E., & Bloch, A. (1973). Synthesis and biological activity of some imidazo(4,5-b)pyrazines and their ribonucleosides as purine analogs. Journal of medicinal chemistry, 16(6), 643–647. [Link]

-

Supporting Information The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of. Beilstein Journals. [Link]

-

1H NMR (400 MHz, DMSO-d6) δ 1.39. The Royal Society of Chemistry. [Link]

-

Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. ResearchGate. (2017-07-05). [Link]

-

Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. The University of Liverpool Repository. (2024-12-06). [Link]

-

An Improved Synthesis of 2,3-Diamino-5,6-dichloropyrazine: A Useful Heterocyclic Scaffold. Thieme Connect. [Link]

-

Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. [Link]

-

1H NMR (DMSO-d6). The Royal Society of Chemistry. [Link]

-

Design and Synthesis of Pyrazino[2,3-f][6][17]phenanthroline-Based Color-Tunable Thermally Activated Delayed Fluorescence Emitters: Exploring Novel Molecular Architectures for High-Efficiency Organic Light-Emitting Diodes. ChemRxiv. (2023-12-27). [Link]

-

The reaction of o-phenylenediamine with α,β-unsaturated carbonyl compounds. ResearchGate. (2025-08-09). [Link]

-

The reaction of o-phenylenediamine with α,β-unsaturated carbonyl compounds. ARKAT USA, Inc. [Link]

- Process for the preparation of 2, 3-dichloropyrazine.

-

The condensation of o-phenylenediamine with ketones in the presence of silver nitrate. ResearchGate. [Link]

-

2,3-diaminopyridine. Organic Syntheses. [Link]

- Preparation method, product and application of 2-amino-5-methylpyrazine.

-

2,3-Bis(furan-2-yl)pyrazino[2,3-f][6][17]phenanthroline. National Institutes of Health. [Link]

-

Supporting Information Pyrazino-[2,3-f][6][17]phenanthroline as a new anchoring group of organic dyes for. [Link]

-

Acetic acid-promoted condensation of o-phenylenediamine with aldehydes into 2-aryl-1-(arylmethyl)-1H-benzimidazoles under microwave irradiation. ResearchGate. (2025-08-07). [Link]

-

13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0000131). Human Metabolome Database. [Link]

-

Reaction of o-phenylenediamine with aldehydes. ResearchGate. [Link]

-

Thin Functional Polymer Films by Electropolymerization. MDPI. (2019-08-04). [Link]

- Process for the synthesis of diaminopyridine and related compounds.

-

Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research. (2007-07-15). [Link]

-

PIM kinase inhibitors: Structural and pharmacological perspectives. PubMed. (2019-06-15). [Link]

-

mass spectra - fragmentation patterns. Chemguide. [Link]

-

Interpretation of mass spectra. [Link]

-

Studies on Pyrazines. Part 33.1 Synthesis of 2,3-Diaminopyrazines via[4][17][18]Thiadiazolo[3,4-b]pyrazines. Journal of Chemical Research, Synopses. [Link]

-

Electropolymerization of a New Diketopyrrollopyrrole Derivative into Inherent Chiral Polymer Films. MDPI. (2024-11-05). [Link]

-

Mass Spectrometry. MSU chemistry. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. (2023-08-29). [Link]

-

2,3-Diaminopyrazines as Rho kinase inhibitors. PubMed. [Link]

-

Electropolymerization of o-Aminobenzoic Acid and Characterization of the Obtained Polymer Films. ResearchGate. (2025-08-09). [Link]

-

Vibrational spectra of 3,5-diamino-6-chloro-N-(diaminomethylene) pyrazine-2-carboxamide: combined experimental and theoretical studies. PubMed. [Link]

-

One-Pot Synthesis of Metallopyrazinoporphyrazines Using 2,3-Diaminomaleonitrile and 1,2-Dicarbonyl Compounds Accelerated by Microwave Irradiation. ResearchGate. [Link]

-

The Analytical Possibilities of FT-IR Spectroscopy Powered by Vibrating Molecules. MDPI. [Link]

-

Single-step electropolymerization on a printed sensor towards a conductive thin film polymer for the simultaneous determination of drug metabolites: 5-aminosalicylic acid and sulfapyridine. Analyst. [Link]

-

Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing. [Link]

-

Structure-based design of 3-aryl-6-amino-triazolo[4,3-b]pyridazine inhibitors of Pim-1 kinase. ResearchGate. (2025-08-09). [Link]

-

Physicochemical and Electrochemical Characterization of Electropolymerized Polydopamine Films: Influence of the Deposition Process. MDPI. [Link]

-

Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. PubMed. [Link]

-

The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. [Link]

-

Application of Vibrational Spectroscopic Techniques in the Study of the Natural Polysaccharides and Their Cross-Linking Process. MDPI. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. - The University of Liverpool Repository [livrepository.liverpool.ac.uk]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. PIM kinase inhibitors: Structural and pharmacological perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2,3-Diaminopyrazines as Rho kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Single-step electropolymerization on a printed sensor towards a conductive thin film polymer for the simultaneous determination of drug metabolites: 5-aminosalicylic acid and sulfapyridine - Analyst (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. CN111925333A - Preparation method, product and application of 2-amino-5-methylpyrazine - Google Patents [patents.google.com]

- 15. 2,3-Bis(furan-2-yl)pyrazino[2,3-f][1,10]phenanthroline - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. chemrxiv.org [chemrxiv.org]

- 18. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

Structure and reactivity of 2,3-Diaminopyrazine

An In-Depth Technical Guide to the Structure and Reactivity of 2,3-Diaminopyrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS 13134-31-1) is a vital heterocyclic amine that has garnered significant attention in synthetic chemistry and medicinal research. Its unique molecular architecture, characterized by an electron-deficient pyrazine ring substituted with two electron-donating amino groups, imparts a rich and versatile reactivity profile. This guide provides a comprehensive exploration of the structural characteristics, reactivity, and practical applications of this compound, serving as a technical resource for professionals in drug discovery and materials science. As a key building block, its ability to participate in a wide range of chemical transformations makes it a cornerstone for the synthesis of complex heterocyclic systems, including novel pharmaceutical agents and functional materials.[1]

Part 1: Molecular and Electronic Structure

The chemical behavior of this compound is a direct consequence of its distinct electronic and structural features. The molecule consists of a six-membered aromatic pyrazine ring containing two nitrogen atoms at positions 1 and 4, and two amino groups at positions 2 and 3.

Electronic Landscape

The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms.[2] This electron deficiency makes the ring carbons less susceptible to electrophilic attack compared to benzene. Conversely, the two primary amino groups are strong electron-donating groups. Their lone pairs of electrons can delocalize into the pyrazine ring, increasing the electron density at the ortho and para positions. This electronic push-pull relationship is central to the molecule's reactivity, making the amino groups highly nucleophilic and prone to reactions with electrophiles.[3]

Tautomerism

Like many amino-substituted heterocycles, this compound can exist in tautomeric forms, specifically through imine-enamine tautomerism. While the diamino form is generally predominant, the potential for equilibrium with imino tautomers can influence its reactivity in different chemical environments. The determination of tautomeric preferences is crucial for understanding reaction mechanisms and molecular recognition patterns.[4][5]

Spectroscopic and Physical Properties

The structural features of this compound give rise to a characteristic spectroscopic signature. Below is a summary of its key physical and spectroscopic properties.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₆N₄ | [6] |

| Molecular Weight | 110.12 g/mol | |

| Appearance | White to light yellow powder | [6] |

| Melting Point | 110-115 °C | [7] |

| Boiling Point | 351.6 °C at 760 mmHg | [6][8] |

| Density | 1.368 g/cm³ | [6][8] |

| ¹H NMR | Typically shows signals for the ring and amino protons. | [9] |

| ¹³C NMR | Shows distinct signals for the pyrazine ring carbons. | |

| IR Spectroscopy | Characteristic N-H stretching and bending vibrations. |

Part 2: Synthesis and Reactivity

The synthetic utility of this compound is vast, owing to the reactivity of both the amino groups and the pyrazine ring itself.

Synthesis of this compound

Several synthetic routes to this compound have been developed. A common strategy involves the reduction of nitro precursors or the amination of halogenated pyrazines.[3] One notable method is the reduction of[3][10][11]thiadiazolo[3,4-b]pyrazines. This approach involves the condensation of 3,4-diamino-1,2,5-thiadiazole with α-dicarbonyl compounds, followed by reductive desulfurization to yield the desired this compound derivatives.[12][13]

The general workflow for this synthesis is depicted below:

Caption: Synthesis via[3][10][11]Thiadiazolo[3,4-b]pyrazine intermediate.

Reactivity of the Amino Groups

The nucleophilic amino groups are the primary sites of reactivity in this compound.

The most significant reaction of this compound is its condensation with α-dicarbonyl compounds. This reaction is a cornerstone for the synthesis of pteridines and lumazines, which are core structures in many biologically active molecules. For instance, lumazine synthase, an enzyme involved in riboflavin (vitamin B2) biosynthesis, catalyzes the condensation of a derivative of this compound with a diketone.[14][15] This reaction has been repurposed for various biomedical applications, including vaccine development.[16]

The general mechanism involves the sequential nucleophilic attack of the amino groups on the carbonyl carbons, followed by dehydration to form the fused heterocyclic ring system.

Caption: Condensation of this compound with an α-dicarbonyl.

The amino groups readily undergo acylation with acyl chlorides or anhydrides and alkylation with alkyl halides. They can also form Schiff bases (imines) upon reaction with aldehydes and ketones, a reaction that is foundational for the synthesis of more complex derivatives like azabenzimidazoles.[7][17]

Reactivity of the Pyrazine Ring

Electrophilic substitution on the pyrazine ring is generally difficult. The ring nitrogen atoms are electron-withdrawing and are easily protonated under the acidic conditions often required for these reactions, further deactivating the ring.[18][19] However, the presence of the two powerful electron-donating amino groups can activate the ring sufficiently to allow for substitution at the 5- and 6-positions under specific conditions.

This compound is an excellent ligand for metal coordination. The two ring nitrogens and the two exocyclic amino nitrogens can all act as donor sites, allowing it to function as a bidentate or bridging ligand. It forms stable complexes with a variety of transition metals, and these complexes have applications in catalysis and materials science.[20][21][22]

Caption: General workflow for synthesizing metal complexes.

Part 3: Applications in Drug Development

The pyrazine scaffold is a privileged structure in medicinal chemistry, and derivatives of this compound are no exception.[23] The ability to readily form fused heterocyclic systems makes it a valuable starting material for creating libraries of compounds for drug screening. For example, pyrido[2,3-d]pyrimidine frameworks, accessible from diaminopyridine precursors, have shown promise as kinase inhibitors for anticancer therapies.[24] The structural motifs derived from this compound are integral to the development of treatments for a range of conditions, including neurological disorders and infectious diseases.[11]

Part 4: Experimental Protocol: Synthesis of a Lumazine Derivative

This protocol details the synthesis of 6,7-dimethyl-8-ribityllumazine, a key intermediate in riboflavin biosynthesis, adapted from principles of condensation reactions.

Objective: To synthesize a lumazine derivative by reacting this compound with an α-dicarbonyl compound (butane-2,3-dione).

Materials:

-

This compound

-

Butane-2,3-dione (diacetyl)

-

Glacial Acetic Acid

-

Ethanol

-

Round-bottom flask with reflux condenser

-

Stirring plate and magnetic stir bar

-

Filtration apparatus (Büchner funnel)

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.10 g (10.0 mmol) of this compound in 20 mL of ethanol.

-

Addition of Reagents: To the stirred solution, add 0.86 g (10.0 mmol) of butane-2,3-dione, followed by 5 mL of glacial acetic acid to catalyze the reaction.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Precipitation: After the reaction is complete, remove the heat source and allow the flask to cool to room temperature. A solid product is expected to precipitate from the solution.

-

Isolation: Cool the mixture further in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with two 10 mL portions of cold ethanol to remove any unreacted starting materials and impurities.

-

Drying and Characterization: Dry the product in a vacuum oven. Determine the yield and characterize the final product using techniques such as NMR and Mass Spectrometry to confirm the formation of the 6,7-dimethylpteridine-2,3-diamine structure.

Self-Validation: The protocol's success is validated by the isolation of a solid product with spectroscopic data consistent with the target lumazine structure. The yield should be recorded, and purity assessed by melting point and chromatography.

Conclusion

This compound is a molecule of significant academic and industrial importance. Its unique electronic structure, characterized by nucleophilic amino groups on an electron-poor pyrazine ring, provides a foundation for a diverse range of chemical transformations. From the synthesis of complex, biologically active heterocycles like pteridines to the formation of novel coordination polymers, this compound continues to be an indispensable tool for chemists. A thorough understanding of its structure and reactivity is essential for leveraging its full potential in the ongoing development of new pharmaceuticals and advanced materials.

References

- Exploring the Chemical Reactivity and Synthesis of this compound. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-EFmV1yAMMLCNUEagdkRgRxfjOcCZVC1GJ16tvyoSBd6UGlvW0JGVEsCVNEgUBiEsLi1dsa9QsAapitz7wy4X3dTiyBUx_Vgih74_3fZ8lKwHE9zYwBILNHXDaGn52_xAyYhotfksuPwS8k-lazk4bCyO6vwjvjcA9LqlCLyYP9olvgy2XCgzMKNCM0F8LZ715lFKhCgQEr_x65VQwoiZ0kyUFPJTrIdVql2_MNI_TNUbOnl5tIx21faIoQ==]

- 2,3-diaminopyridine - Organic Syntheses Procedure. Organic Syntheses. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpZ8lKeYzfalmqHjpVAout72-JGE7O8l86Ez9ewTkFObw4wYG5ZYc6qHq5b5BgRx-rx61MzYdlJKYnMVd2gzXK326sYFc0w31Xw94FNqQ95NwDinIRduYRCM54vY5zzAoqGc9FF2sW]

-

Studies on Pyrazines. Part 33.1 Synthesis of 2,3-Diaminopyrazines via[3][10][11]Thiadiazolo[3,4-b]pyrazines. Journal of Chemical Research, Synopses (RSC Publishing). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFomd-6a8QSKPBsRT5oT5ytSUkjiiMYwuxYP-nzrCAhL056ceLIkkCIvDWJ-smbSfLWxf_BLWkHsBsYbttB2bXH42f49ShkBzGateSLAKHWqY5uMgursSTOW9Ta]

-

Studies on Pyrazines. Part 33.1 Synthesis of 2,3-Diaminopyrazines via[3][10][11]Thiadiazolo- [3,4 - RSC Publishing. RSC Publishing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHB2eh-2IBQlkc8916hAv0j8NH-DuYRv3FHqGJpPcdTUYAu5r8BgslcmKkGhnIy6imV0JGz4sgg7af9t6rhidNlhhqU7quCsBOEEpylFHCeE-1XTHHpMRZb-6j5SUKWohT41Y5P4M-QAa-x7hwXv7U-hBGedBM=]

- The Indispensable Role of 2,3-Diaminopyridine in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmFqepxHsyXflEyIMelWqlTQwsuBdMHUGHJXY7xQjtOGHwdUsTwUB8MURGNusXWaimefRmLApWMEdDeOQ9TmM9gaR9g-cFO8DnbrtFR4cJcQQTYpPbIMxcm9Ru1ptYMYdBQMmCuVIZbU_WVR_KGswOPSt0VJ3ROeylKsD1-VvZ9G_OJByYci14rkTTh03sUAM4gC4JlGD18BrfUvfBmsd9NWTXla5pC36ABZfev975PrGFMoN6pqkGEdN0EKgxHnWwqA4xvUH1BNtV]

- The Expanding Role of Pyrazine Derivatives in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKPz6RwUP9CBZNIGTqCmTsf_xG69QASWH0KbBTlif_ZQPHOpfnLuduZlwtjKOOlfr1TY9O4Tce71VaC_t9t5gUJP7NFbQU3uF8mC7Lymf3plWok1DKRR3byAx99iaSzYsjmdADyOkveecCehKd4HCT5BX2VGbObY6BkMhgkjy-3pCS4q0U_VAPKOYYWmmZFmAZ_Mtx3g43Jh1a3R7fv9o_HOLTv4Cblscf2DtmHX4ekWLQsFEdEj63AsOsKBidzcM9]

- This compound|13134-31-1 - Encyclopedia - MOLBASE. MOLBASE. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNBXhC9JR0d2OWe-oJOioXAG48M8_os_TCZeX4kTVb819MJQ4LnaTeQOCEI7v-FPfNyPD2EkHP1QYay0DksYGZ6dcLiq8NW2GyQlG3Gafkq1LH6zP9u5eUJAAZh4CAngh3nNzjJw==]

- Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFI9eTccz0qGUZCQsdN01cJDvV1rlHZ6pSrOuNOBeUfcZboWhiP0mbbxAN9CxMhUBm2fNNvrGqdtd6hsAhFYWeScdvBlJg38_QFWBeC4czrIXu0K0aCJdKZDSiS795i1psCX2LLi_2Q2GG7PVoVkT0sg7gSqxFRY5-PtXFuZVprXTAa_jlzCbVGBQTcwiZNNZHTm3J4KkGpTJYXuqaPkymOf_th1oYSxSxLZ1HVtxnILQ0sK6ncCkxDMDXH0OMRb7StZDnud_YLyYm0-no0IttYEweQRJMZbPvUYHfaKCJHhBKTYvYCc8Aaiey8-6c=]

- 13134-31-1|this compound|BLD Pharm. BLD Pharm. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUNJbj2NewrP0EqGU13w9F2DHoUA7wx0YZbhPfriakOfAWQXIwrJ7m0lDbQM3a8I0znG4Yh0sPevYOaWCZuPyWYiq1GMBZG4eUcCLiOxNXMqNBHC5eBOV8VJMHnks-icMOdb2_lEvmDVjRqA==]

- 2,3-Diaminopyridine | C5H7N3 | CID 9956. PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJbSZr7ffc1DhXDkQCMGAkXvH5uEqnqMqNGbn2itfSdArgHv0FWsfo1_luKmXW8jLfqK5luoIUiE73Bq3dE2nJDB9CRHYp-zwKLAc65CDOzrEPNJEH8s9PHkBb_KjTnU6EWWSRdf6ubgD1K0Vp4iIBjFea4VXVwg==]

- How to drive imine–enamine tautomerism of pyronic derivatives of biological interest. ScienceDirect. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFu2nP_drTHC9XFkJKI5cPv-X435ewo0mmTHmCALd2n09el4SeJLG3VvcMmj8Z80aM06AbOMxpBgJSkmC6Wrh4_ObdaI0CkafXWbB5Qe2g8kQBEFGRGt3OaxrKznqLkfTTsqnhN8JUp720KaP_7k_EvnQeNlXJ45-hcM4DT6-65NGWb_jBu37QwUmCbjYUa4QE=]

- Cu II Complexes and Coordination Polymers with Pyridine or Pyrazine Amides and Amino Benzamides—Structures and EPR Patterns. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPgimV7xg3EJJCVKjFQ4NNKWQ9iOKuMUTJkXpo_rbGkkocgOOBAwnwI2T4h-nq644nCN17lT7Jfj544qEQqH8X4HSPPwt9xmFQL5061I6tzBwNf1kvD2eFS46AxkKXTdE=]

- Condensation reaction of 1,3-diiminoisoindoline with 2,6-diaminopyrazine and p-substituted anilines. University of Surrey. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHkUHzNihwrG-aZkzJY3k0Vgjg4c3P7USIZqI579E39vt5NCiINIJ5OiaMvjx32bUZ7T_jhO9fcBjdHHQaje6evrUuH-asPg8monLWtbg59O1z8ia5yofFZL7gNfgNnryzMsec_EAgJi0GZDIeJC2YZ7mOrQfBz-8vwebyRLq09MgXOqroE2fhSKFkH7T8x8En4Idbgmq2WIdKrxUDSAumCB9VulCZqywn-h1AmNLxqcwxqFOi62ZX8Ez9cUMbT_PhIooFJq7dUT21-A==]

- Electroenzymatic cascade synthesis of 2,3-diaminophenazine on HRP-ZnGa2O4 nano-biohybrids. Green Chemistry (RSC Publishing). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGoMlVDM70_pu2_o_Glf1185ImaETl3QVxzarAthha0ptRw7r-UHvYcInwpaYZkkPeVg1h0JdGhoAJ6Nf4_I8yLRsomlLVMfo-bw6H7B9GOomZFNz_e-gAwiQXGykAdl0FFM-3JzjWQD6cLnbIbRfbJwfE9uE5FRGWfMPE=]

- This compound with CAS 13134-31-1. Chemical Supplier Unilong. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzXZPRpVDHCszCjz31U3JynpbgRMx2zMKU6H8ZfqfTeRqI_wgXS11b4qbHMboHbpUwkKx-rPOy81Zsekhv2YT7bAAWsEHw0Qn3JG1MVwUUCSziYTf_8IADM9p_kWgiE72WoMR5DXl2P39myAuN11lklqVaem4Div0UztWCg-NlUHo53cgf]

- 2,3-Diaminopyridine | 452-58-4. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuwzwZ_uA7DOBdRP7L59Nagz7DAYgP6OZi3aQdHVAHVDgCSqWKH82nme63MmA_zD9_972TjaurlKOTT0EoIrAOTJi389AzFAW3ur_Ecsmwq_n74jpJh_fQO_M3CWuXG4fSAOK9ARvwGN_CnGBqSWkCga7I-xMouspXxETgVDc0]

- Lumazine synthase - Wikipedia. Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGALA2VcTC0g4_xG5ksxHdR-T71USDnlB_7ezHksXWyV5UkcepyrObHQdd7HpVs7PrJWLqlENn7Lot60fiMAaJi1y959kQcXzSobxF9pVc-DGsrDrmYVzW9Y-HjU8sRmGfE2453vX-ovM=]

- Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfiBZB4Tm5zPRaQ1t1zAMsQF1-zMpYuXYUgwrcR3m-vmDdxVx-NZQI1D2eS7sH7xeKghsy4UTfq-fzYX3qPGJ7FIMIcba0rpdu0gX8Zc4yd04I8agif-v2g_GSMjetYKZpm9k=]

- Mononuclear pyrazine-2-carbohydrazone metal complexes: Synthesis, structural assessment, thermal, biological, and electrical con. European Journal of Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3iTiiBFPbFCDTbe7boZ6Nc9YgNMfRpD5eHz94hffvGFk1m0CcfdL2V3Bpohj0k4vT0D2iBgaS79JiXGt8YHcSkdS2WGwJhVLnEbZq4yHCB800kjBuue-1cYHbKbyjhJwkctJRg3cxkR9xFY1s4fheWboEeHxzuelEV0qXkE2LQg==]

- Metal (Mg, Fe, Co, Zr and Ti) complexes derived from aminosilyl substituted aminopyridinato ligand: synthesis, structures and ethylene polymerization behaviors of the group 4 complexes. Dalton Transactions (RSC Publishing). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_-gf9yvDiUl3VX1fPifRqKb6G9xnN-oG4-XButO_W90Biov-DzcparYEC7blFgd97g3s_KI4tVv_q_lvD4YIF1wjOjZAsHiFVhGBWUGwN756UwkTYKESC_TcL1AEBEUKU6AuxbRGhCnuy6YcGOv1uxqPSK2Kl16_Dnpo=]

- Pyrazine‐Functionalized Ru(II)‐Complexes as Visible‐Light Activated Photobases. PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWdlDkXoJOvt8d2dpropyCc6SqTyB3cMdpKB-_kkcV2sDBZFeJj4fgHETTrOn0i_wC9EN5gOejKJPQ2gZv0kcUaVHGxLB4kd9Gd1AHjYIosgDoXtEtdzaEhz0_u5iuRjjRJGtjAjKZLqFslMI=]

- Keto–Enol and imine–enamine tautomerism of 2-, 3- and 4-phenacylpyridines. RSC Publishing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwXb41AyLetqPE36HVKUU6Oh10_Cjii1llvLlmE2Tt1kJLaVETB0Vg0Kgde7dP0Es12Zx88qDPy_sxonnameMaWlg2-wrNKJ9Z-ZAYztirqmz4KF_nz0OMbwKJMzMwLMOIGJ6O3_sDj2Mzsb_dMyuIrfCQxe424fYZ_83CxA==]

- This compound, CAS No. 13134-31-1. iChemical. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgoMJhHIdYexaEPWjYYbx02gYoulvVJax9Abw2Kq9XhITz_KRzgBBecQMMXh4p0i-pt4vCh_aXyg2hd_luYtMiaIvmpv4px_LQfIf78oEu2KWanaRtelFC_D4LUcnYszw7RKxSOAOmSZ5qWg==]

- 2,3-Diaminophenazine | C12H10N4 | CID 410099. PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEW9XvAQW5cdLSFEj2wheZUibsn7fN9LMR_ycDjEPLR_rUIVTDeWbU-DEVp_AWRQgz37xfcp_moz10xcNEqfhBeynNn0N-TVi0DwmKOWUKGcFzAVuqWsIx2INtUaJn1ONTYGEIgBe8AZrZVcUYeM1SZ0WOW3Bt5sf8=]

- Diazines and Triazines as Building Blocks in Ligands for Metal-Mediated Catalytic Transformations. ACS Organic & Inorganic Au. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYICC8yGPZuqowi2G5Jwi_YDiZAzIjs1AK6Sus37_MwoA2qSyszHaVgBZYscg4dZx5AeFvP1aTNvGjcTCgIp5XXkaDBmDMru971Xn8oQ1SCqgUU5yknvU3AVlQQtwgsriCn30m_TiMK7v5CLmmMRsH]

- Biomedical Applications of Lumazine Synthase. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWNgGoBDPIiZrltbmpUgudFVDCXViLkQpk_LrmAMSy2NGyksPDv08qWHJ1ekJux2DoupYEYdbwfd1L02Th8RFR0mcMtufuQhdSOmklYWL8OpvjI7mi603jaBlQ4JuxM2Bd6Ic=]

- IO Typical Reactivity of The Diazines: Pyridazine, Pyrimidine and Pyrazine. Scribd. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGa9LBN1_wdn1ZkY2PoldlrOp9k3n1KXnO2WgyhIjeGsOFL9R5vBVRa91J7s5qLKcrKjlCZOOO-cqRnlmI3-OB92LsUAKcl7UatrvcyR1WflJt9aV6hU5rGMGwzdq15pjxHDsXzlHJBk34i1XY=]

- Electrophilic aromatic substitution - Wikipedia. Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGz3twCQfzdqfC8dMrUXhahA6kO6L8MKqrDynAYH1R9Qq_wiG9tIxW5b5veAOKoyJGn8PCcYCgxROvF9B5q1bjwJFTf1qqhsHkFGYfPNtS5HN0bATZVU1TUYFdcHGMggqEUN-ihxfMIeInHGi_y-hVFd20ht40aR4Nfxm0=]

- Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdZvXJL0MMKrT3tZCEg9UMXasDT4TZylxny1Xa4xEhMGud29kA9q0nYJF9L6M50Vt-7DGgpRyWIE9VVXTwJ5bSU5xvqHD0eSO6xNMFqf9rhIaVSrkhvEbBSJKKJ-xcHiD0Pl2gdsnTYbtx5Q==]

- Electrophilic Aromatic Substitution Mechanism & Key Concepts. Total Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAubvRCiYpy6IRZFZg2CBRRmfOHcQ1uJ5t4_wns6Wjw_5o2jwLfbNEwA9Fz9AD3SW_R2CIQpjC5XZbhLhPyw04EmWJi3kbPvXm9DqomaExn0fZIW5-WcGV2NuiEZZGGDePeyQD6aP7bZXdjtRaxGF5rScyhdRuNGS98w==]

- 2,3-Diaminopyridine 95 452-58-4. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8szFDPo11MM-aBfCzfabdFRQNZTbaeV3jIy_MdcUedwAAJrZ_Q2bDU2ShY2ly1A9DkphQ2EA_47490bPxzIoxvHydG9H8xA3B-_BfYrUJV8bTewmDWCDIZdjG9dEGapSJM3m2k0a2EAA1YGcf7egAR4Yd]

- Second career of a biosynthetic enzyme: Lumazine synthase as a virus-like nanoparticle in vaccine development. PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAwncoNnRy31HLME7xkPeJ6lNs70PsoYKdfTvyyoIpMSVrmB4R5N7VjCpJ0oe7w5iIDMMJu-gyoscEnHgyQ2nk33Qnk1hsIX6t5oxUdRncm54WiMNrWl0HAx4-mEpE1Br-eHw1OpP3GOIDvg==]

- A Novel Lumazine Synthase Inhibitor Derived from Oxidation of 1,3,6,8-Tetrahydroxy-2,7-naphthyridine to a Tetraazaperylenehexaone Derivative. PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhJLj3jhjXLVzQFL9T5Wh143Y2KcoWiNuY4FCtb1dC_VJzY1zTRif3F5G4bul9xScnCgexOs0vfEwRVWerCEqdpqHtz0Gyysy2nyeJx37xPc_2QHeodvQ3bUorKSbos6zf5EhvH5gD5Y6yaA==]

- Synthesis of pyrazines including 2,6-diaminopyrazine-1-oxide (dapo) and 2,6-diamino-3,5-dinitropyrazine-1-oxide (llm-105). Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuWRHU0FOtZ2Pzt1jDg5DGa01A3uTg_4ZzweTc1jGLgoKyvq8jqmVqGDIiHJ_INn57K-HPPaBSlDXKUwpnA69TEVXIsMALcploC4xb0zPgyceFeXJa5a-rUJaI0P-U-_r43i_sbj3KYQC-K5661A==]

- Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. [URL: https://vertexaisearch.cloud.google.

- (PDF) Electrophilic Substitution In Azines. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEIpyK08yNPsxGYQveuSIC058cNekysWvZr_b2C7nzNl9yhffpCk55ZJYYN74a7c7CDKnoV5rOqUAlPZedCHkOci6oIF89SCDm8dnTCLFAWaoJn3pcjDyFOYoDo3rcoiTPZCdAZ5MV5mkrxsEECX697teIRHMdPCfGLjwVKAlGBVfln0WrIKYyOZ2m-5a1nBvH]

- 1.31: Electrophilic Substitution. Chemistry LibreTexts. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGXCbewnomQxouBUuasJ7NG8TP3UOFwi0PaNmcxRMW8A5BxssACFOaLTWouiHMPTckEsWegSbV6oBz3LR-8s3kUGLnfQ0oy2ajd8MkQtEk6R4b28qHDSBbG6Aqnr0DYkuiPjDqzgD_4MzG29Dw1t1j-yUnnjkR6owN6bc5ChfJ-4tiMAfOWnpohJA7N-VutyvDFtwdtEdIZG89phJFmg0ROvICZ8BegsoDoLAd8GtKI1mBzyqmGCDha4KziER1O9gWLDBqM6BmDa0B72rfJuo_c-32z6ZOrPiubqg8-GHIrDeSlNFxKkD]

- Reaction of 2,3-diaminomaleonitrile with diones. Semantic Scholar. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8leZb1p94VI-2EJHWGlBOMZ7nBgCiejpFxzTulG3ixPtgpimwvcLsStXDmtOapy-rMFC7D85-Z6CUKZFnl8ifClBnWNq-NEr9SsGvmL7OdW8dFWPTbzYYesKC2fA8Ip5HXLkQDHrjxwEGLoLUxShj-18vg8bSCjeoKR1qpWeYdyCtxPLH5-fo]

- Syntheses in the Pyrazine Series; Synthesis of 2,5-Diaminopyrazine. ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHd7B2QJ20rmBv1uL0aw_0I0KSvoONzlu33MVi8btg3TMtlHDMNiee6X2O8XcbEpkv8tJherL4Oo5CEYe5Q45BcCADYrz1-3yUIJBx4XQuoStIyPKrL1PXXQ3RUhUYWYc3cvFWIGw8=]

- Tautomers of 2-pyrimidinamine and of isocytosine. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpb9RQw4oeY21VzO62eQgxe75sLnPwu2hb3eQjsIBOJb42dFYDP1Bjd9vpKJ04oGztBqMKuTvWM_srrLi_jNCsqJO_56u6qHYUeaRcikdksxik3C6IBkDVIJ1GbzOHpxVqhcqhUIzOM5de5PXJyWPrFUHQeM9kfcxPINaaw4sPoQKknC9O2R2u_VjLGKraL8uVWQsdvTudVsd7V6Jo-dbZYP10H56rm6CmeZplnH54QAMOPmdg5nixlevt]

- Microwave Assisted Condensation Reactions of 2-Aryl Hydrazonopropanals with Nucleophilic Reagents and Dimethyl Acetylenedicarboxylate. PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGU0Noa2XrOSYctoOgDK1j9NxBnX9uGYHI5-X59yKeMaD-zuA46t2uMwRV9GgNOo6jT81JNLHcpDIlPu-Y2hNmgTv-jrTJMj4JjVbwNj6V-d7bph523WsxVd3weAcLfjvA5SAe-5duaHvZRAg==]

- 9.4.2. Tautomers. Chemistry LibreTexts. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxB5hNZJBt-Haf2Tizrg9Rc52pdLBLtqcjLoR-KM3lU0261OVQRgO6NH8mI9FNeQkJH1-9RuvHXo8vP-44nV1C9E0qJwvM-D698Rd_DKausnO_EQr8HGfbQo96eozKQTnl5MTB0QJfR48AqlsxqzokM8VLP6xRnH0JBUTnT0hGLlfxKeIrERRvJ97whbMKTO9FZS8pXntvkfqrqzFP4e04wKxpsv3kK7EIy84XbVA2E2shpcoEr4YzEcGIl3Sm8IcaUvAOTHbKtuza7uTWDnDjfLDuvrPD0ZLtWL1DmhJsR2UKgXcORw==]

- Polycondensation Resins by Flavonoid Tannins Reaction with Amines. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlZt5NnDv2MRLMYTNJevobMEzJaW9WX__a4S6tOpnc53oidUq_S5wpmyBsyL0ULyB-wKVbFw0Jrse-EBz7-0n4fMuGW_i5b7qMXglFVDKNmqdL0mfkYrttz7qVFi2jAg==]

- Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents: Formation of 2-Hydroxy- and 2-Amino-6-substituted-5-arylazonicotinates and Pyrido[3,2-c]cinnolines via 6π-Electrocyclization Reactions. PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEcqMo9lklKIkJBrv3UI87TRLMqmaRnbYh_AwQXofpVjUqlQMKOiHAZXxUyyv4ObCmSHN7WgyoBLI-4w86lapffWbf8jNCm_MXqTc89DbBKT9seMeD-OFeSw0FmfDVHsKmMk9gdkUnTHfm2Q==]

- Condensation reactions of 3-oxo-2-arylhydrazonopropanals with active methylene reagents: formation of 2-hydroxy- and 2-amino-6-substituted-5-arylazonicotinates and pyrido[3,2-c]cinnolines via 6π-electrocyclization reactions. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEI5GT63pqKZAZ1189qqfmOaP8CUraxvI2FT3TdYX4NO5DR6vqNuwuqOnVgHI79lOeLYlQrysY9xU7fnybnxyT4P0Ak3Huh9lo96ePvsPFj17Opwv2PUopG8nEWPn1mU0fQ0bI=]

- Investigation of tautomerism of 1,3,5-triazine derivative, stability, and acidity of its tautomers from density functional theory. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcuxIjJkax5Jjwg5JDPcXk-xeRftScdaCvyObVaJzafprfdQR9lwR-__Vdvu0uWpaRDYtFfnhfhjv547CIeAoQmtTvMhMxmFILKMXX6tk4ej154ijP0OO0BckIizjxay8vrS4=]6tk4ej154ijP0OO0BckIizjxay8vrS4=]

Sources

- 1. nbinno.com [nbinno.com]

- 2. scribd.com [scribd.com]

- 3. nbinno.com [nbinno.com]

- 4. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]